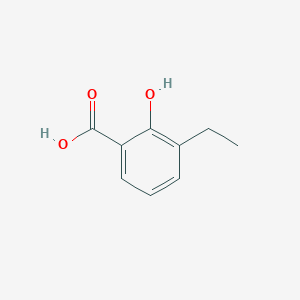

3-Ethyl-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYRAPTDJTYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324990 | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-51-6 | |

| Record name | NSC408142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 3-Ethyl-2-hydroxybenzoic acid, a valuable substituted salicylic acid derivative. The primary focus of this document is the Kolbe-Schmitt reaction, the most direct and industrially relevant method for the ortho-carboxylation of 2-ethylphenol. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction yield and regioselectivity. Furthermore, it includes essential information on product purification, characterization, and safety considerations. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of the preparation of this and related compounds.

Introduction and Significance

This compound, also known as 3-ethylsalicylic acid, belongs to the class of substituted salicylic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, with the most famous example being acetylsalicylic acid (aspirin)[1]. The introduction of an ethyl group at the 3-position of the salicylic acid scaffold can modulate its physicochemical properties, such as lipophilicity and steric hindrance, potentially leading to altered biological activity and selectivity for specific molecular targets.

The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt reaction , a carboxylation process that utilizes carbon dioxide to introduce a carboxylic acid group onto a phenol ring[2][3]. This reaction is a cornerstone of industrial organic synthesis for the production of aromatic hydroxy acids[4]. This guide will provide a detailed exploration of this synthetic route, starting from the readily available precursor, 2-ethylphenol.

The Kolbe-Schmitt Reaction: A Mechanistic Perspective

The Kolbe-Schmitt reaction is a nucleophilic aromatic substitution that proceeds via the carboxylation of a phenoxide ion[1][2]. The reaction is typically carried out under elevated temperature and pressure. The choice of the alkali metal counter-ion plays a crucial role in directing the regioselectivity of the carboxylation, with sodium ions favoring the formation of the ortho-isomer (salicylate) and potassium ions favoring the para-isomer[1][5].

The synthesis of this compound from 2-ethylphenol follows these established principles. The key mechanistic steps are outlined below:

-

Deprotonation: 2-Ethylphenol is treated with a strong base, typically sodium hydroxide, to form the sodium 2-ethylphenoxide. This step is critical as the phenoxide is a much more potent nucleophile than the corresponding phenol.

-

Electrophilic Attack: The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The reaction is believed to proceed through a transition state where the sodium ion coordinates with the oxygen atoms of both the phenoxide and carbon dioxide, facilitating the ortho-carboxylation.

-

Tautomerization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the sodium salt of this compound.

-

Acidification: The final step involves the acidification of the reaction mixture with a strong mineral acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate and precipitate the desired this compound.

The preference for ortho-carboxylation with a sodium counter-ion is attributed to the formation of a chelate-like intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which pre-organizes the reactants for attack at the ortho position.

Visualizing the Pathway: The Kolbe-Schmitt Reaction of 2-Ethylphenol

Sources

An In-depth Technical Guide to 3-Ethyl-2-hydroxybenzoic Acid (CAS: 4295-51-6) for Researchers and Drug Development Professionals

Introduction

3-Ethyl-2-hydroxybenzoic acid, also known as 3-ethylsalicylic acid, is a substituted aromatic carboxylic acid with the CAS number 4295-51-6. As a derivative of salicylic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis methodology, analytical considerations, and its potential applications in drug discovery, with a particular focus on its prospective role as a modulator of the CD73 signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. It is important to note that while some data is experimentally derived, other parameters are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 4295-51-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Ethylsalicylic acid | [1] |

| Predicted Melting Point | 114.77 °C | [4] |

| Predicted Boiling Point | 304.33 °C at 760 mmHg | [4] |

| Predicted XlogP | 3.3 | [5][6] |

Proposed Synthesis: The Kolbe-Schmitt Reaction

A plausible and well-established method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[7][8][9] For the synthesis of this compound, the logical starting material would be 2-ethylphenol. The reaction proceeds by first forming the sodium salt of 2-ethylphenol, which is then carboxylated under pressure with carbon dioxide. The ortho position to the hydroxyl group is preferentially carboxylated due to the directing effect of the phenoxide.

Proposed Step-by-Step Protocol

Disclaimer: The following protocol is a proposed method based on the general principles of the Kolbe-Schmitt reaction and has not been experimentally validated for this specific substrate. Researchers should conduct their own optimization and safety assessments.

-

Preparation of Sodium 2-ethylphenoxide: In a suitable pressure reactor, dissolve 2-ethylphenol in a dry, high-boiling point aprotic solvent. Under an inert atmosphere (e.g., nitrogen or argon), carefully add an equimolar amount of a strong base, such as sodium hydride or sodium hydroxide, to form the sodium 2-ethylphenoxide salt. The reaction is typically exothermic and may require cooling.

-

Solvent Removal: If a solvent was used for the salt formation, it should be removed under vacuum to yield the dry sodium 2-ethylphenoxide powder. The dryness of the salt is crucial for the success of the carboxylation step.[8]

-

Carboxylation: The pressure reactor containing the dry sodium 2-ethylphenoxide is then pressurized with dry carbon dioxide to a pressure of 5-100 atm. The reactor is heated to a temperature between 125-200 °C for several hours.[7] The specific conditions of temperature, pressure, and reaction time will require optimization.

-

Work-up and Purification: After cooling the reactor to room temperature and venting the excess CO₂, the solid reaction mixture is dissolved in water. The resulting aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a phenolic hydroxyl proton, and a carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the two carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring and the ethyl group.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development.[10][11] Detection can be achieved using a UV detector, with the detection wavelength set at the absorbance maximum of the compound.

Potential Applications in Drug Discovery: A Focus on CD73 Inhibition

While specific biological activity data for this compound is limited in the public domain, its structural similarity to salicylic acid and its mention as a useful research chemical for the preparation of 5-sulfamoyl-2-hydroxybenzamide derivatives as CD73 inhibitors suggest its potential in this area.[12]

The CD73 Signaling Pathway in Cancer Immunotherapy

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine.[13][14] The pathway is initiated by the release of adenosine triphosphate (ATP) from stressed or dying cells. ATP is then hydrolyzed to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine.[13]

Adenosine then binds to its receptors (primarily A2A and A2B receptors) on various immune cells, including T cells and natural killer (NK) cells, triggering a signaling cascade that dampens their anti-tumor activity.[14][15] This creates an immunosuppressive shield that allows cancer cells to evade immune surveillance. Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy to reduce the levels of immunosuppressive adenosine and restore the anti-tumor immune response.[1][9]

Caption: The CD73-adenosine signaling pathway and the potential point of intervention.

Given that non-nucleotide small molecules are being actively investigated as CD73 inhibitors, this compound represents a scaffold of interest for the design and synthesis of novel therapeutic agents targeting this pathway.[9][16]

Safety and Handling

Based on available safety data, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound is a readily accessible synthetic building block with potential applications in medicinal chemistry, particularly in the development of CD73 inhibitors for cancer immunotherapy. While there is a clear plausible route for its synthesis, there is a notable lack of published experimental data on its detailed characterization and specific biological activities.

Future research should focus on:

-

The experimental validation and optimization of the proposed synthesis protocol.

-

Comprehensive spectroscopic and crystallographic characterization of the compound.

-

In vitro and in vivo evaluation of its inhibitory activity against CD73 and its effects on immune cell function.

-

Structure-activity relationship (SAR) studies to design more potent and selective analogs.

This technical guide provides a solid foundation for researchers to embark on the further investigation of this compound and unlock its full potential in the field of drug discovery.

References

-

Assay Genie. (2024, October 21). CD73: Combating Tumor Immunosuppression by Targeting Adenosine. Retrieved from [Link]

-

MDPI. (n.d.). Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

MDPI. (n.d.). The Clinical Significance of CD73 in Cancer. Retrieved from [Link]

-

PubMed Central. (2021, November 25). Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach. Retrieved from [Link]

-

PubMed. (2020, April 23). Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. Retrieved from [Link]

-

ResearchGate. (2025, August 8). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]

-

Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of alkylsalicylic acids as antimicrobial agents. Retrieved from [Link]

-

Durham University. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]

-

ACS Publications. (2025, March 19). Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylsalicylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of hydroxybenzoic acids.

-

PubMed. (1987, July). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2-alkyl-3-hydroxybenzoic acids.

-

European Patent Office. (2000, June 14). Process for making 2-alkyl-3-hydroxybenzoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing alkyl salicylic acid and/or alkyl salicylate.

-

PubMed Central. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

-

Google Patents. (2008, December 5). United States Patent. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 9. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 4295-51-6 [chemicalbook.com]

- 13. assaygenie.com [assaygenie.com]

- 14. mdpi.com [mdpi.com]

- 15. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 16. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Ethyl-2-hydroxybenzoic Acid: In-Depth Analysis and Predicted Data

This technical guide provides a detailed exploration of the spectral characteristics of 3-Ethyl-2-hydroxybenzoic acid (also known as 3-ethylsalicylic acid). In the dynamic fields of pharmaceutical research and drug development, comprehensive structural elucidation of novel or modified compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering a deep dive into the molecular architecture and bonding of a substance.

Molecular Structure and its Spectroscopic Implications

This compound is a derivative of salicylic acid, featuring an ethyl group substituted at the third position of the benzene ring. This seemingly simple modification introduces distinct features in its spectral data compared to the parent molecule, salicylic acid. The presence of the carboxylic acid, hydroxyl, and ethyl groups, all in close proximity on the aromatic ring, creates a unique electronic environment that will be reflected in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of the protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating nature of the hydroxyl and ethyl groups and the electron-withdrawing nature of the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10.0 | Singlet (broad) | - |

| -OH | 9.0 - 10.0 | Singlet (broad) | - |

| H-6 | 7.8 - 8.0 | Doublet of doublets | ~7-8, ~1-2 |

| H-4 | 7.3 - 7.5 | Triplet | ~7-8 |

| H-5 | 6.8 - 7.0 | Doublet of doublets | ~7-8, ~1-2 |

| -CH₂- | 2.6 - 2.8 | Quartet | ~7.5 |

| -CH₃ | 1.1 - 1.3 | Triplet | ~7.5 |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related structures. For instance, the aromatic protons of salicylic acid show a characteristic pattern which will be modified by the introduction of the ethyl group[1][2]. The ethyl group at C-3 will cause a slight upfield shift for the adjacent protons (H-4) and influence the coupling patterns. The broad singlets for the -COOH and -OH protons are due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-2 (C-OH) | 160 - 165 |

| C-3 (C-CH₂CH₃) | 138 - 142 |

| C-1 (C-COOH) | 115 - 120 |

| C-6 | 135 - 138 |

| C-4 | 128 - 132 |

| C-5 | 118 - 122 |

| -CH₂- | 22 - 26 |

| -CH₃ | 13 - 16 |

Expertise in Interpretation: The deshielding of the carbonyl carbon (C=O) and the carbon attached to the hydroxyl group (C-2) is expected due to the electronegativity of the oxygen atoms. The aromatic carbon signals are assigned based on established substituent effects on the benzene ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to slow down the exchange of acidic protons, allowing for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, thus validating the assignments.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H (Phenolic) | 3200-3600 | Broad, Medium |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1550-1650 | Medium-Strong |

| C-O | 1200-1300 | Strong |

Rationale for Predictions: The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum due to hydrogen bonding. The phenolic O-H stretch will also be broad. The C=O stretch of the carboxylic acid is expected at a relatively low frequency due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group. The presence of both aromatic and aliphatic C-H stretches will be evident.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol [3]. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is expected at m/z 166.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 148 | [M - H₂O]⁺ |

| 137 | [M - C₂H₅]⁺ |

| 121 | [M - COOH]⁺ |

| 93 | [C₆H₅O]⁺ |

Fragmentation Pathway Rationale: The molecular ion is expected to undergo characteristic fragmentation. A common loss for salicylic acid derivatives is the elimination of a water molecule (ortho effect), leading to a peak at m/z 148. Loss of the ethyl group would result in a fragment at m/z 137. Decarboxylation (loss of COOH) is also a likely fragmentation pathway, giving rise to a peak at m/z 121. Further fragmentation of the aromatic ring can also be expected.

Visualization of Fragmentation

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from related compounds, we have constructed a detailed and scientifically grounded spectral profile. The provided protocols offer a robust framework for the experimental acquisition and validation of this data. For researchers in drug discovery and chemical synthesis, this guide serves as a valuable resource for the characterization and identification of this and other similarly substituted benzoic acid derivatives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. Retrieved January 18, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348692, this compound. Retrieved January 18, 2026, from [Link].

-

SpectraBase. (n.d.). Salicylic acid. Retrieved January 18, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].

-

Rasayan Journal of Chemistry. (2020). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Retrieved January 18, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved January 18, 2026, from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved January 18, 2026, from [Link].

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 18, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Salicylic acid. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved January 18, 2026, from [Link].

-

PubMed. (2013). Solid-state 17O NMR of pharmaceutical compounds: salicylic acid and aspirin. Retrieved January 18, 2026, from [Link].

-

Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved January 18, 2026, from [Link].

Sources

Solubility Profile of 3-Ethyl-2-hydroxybenzoic Acid in Organic Solvents: A Theoretical and Methodological Guide

An In-depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development and process chemistry, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the principles, experimental determination, and expected solubility profile of 3-Ethyl-2-hydroxybenzoic acid in common organic solvents. While specific experimental data for this compound is not widely published, this document synthesizes foundational solubility theories, established analytical protocols, and data from analogous structures to provide a robust predictive framework. We present a detailed protocol for the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) for accurate solubility measurement, intended to equip researchers and drug development professionals with the necessary tools to conduct their own assessments.

Introduction to this compound

This compound, also known as 3-ethylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and an ethyl group on a benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These features are the primary determinants of its solubility behavior. Understanding its solubility is essential for applications such as reaction medium selection, purification via crystallization, and formulation development.[1] This guide serves as a foundational resource, outlining the theoretical principles governing its dissolution and providing a practical, field-proven methodology for its empirical determination.

Physicochemical Properties

A molecule's physical and chemical properties are the basis for predicting its behavior in different solvent systems. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Ethylsalicylic acid | [1] |

| CAS Number | 4295-51-6 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [4] |

| Structure | ||

| Predicted Melting Point | 114.77 °C | [3] |

| Predicted Boiling Point | 304.33 °C @ 760 mmHg | [3] |

| XLogP3 | 3.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 57.5 Ų | [4] |

XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating a moderate degree of lipophilicity.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent represents the point of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[5] The widely used principle of "like dissolves like" serves as an excellent qualitative predictor, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7]

For this compound, several interactions are at play:

-

Hydrogen Bonding: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can both donate and accept hydrogen bonds. This is the dominant interaction in polar protic solvents like alcohols (e.g., ethanol, methanol).

-

Dipole-Dipole Interactions: The polar carbonyl (C=O) and hydroxyl groups create a molecular dipole, allowing for favorable interactions with other polar molecules, such as ketones (e.g., acetone) and esters (e.g., ethyl acetate).

-

Van der Waals Forces: The nonpolar aromatic ring and ethyl group contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents like hexane or toluene.

The overall solubility is a balance of the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, versus the energy gained from forming new solute-solvent interactions.

Caption: Key intermolecular forces governing solubility.

Experimental Determination of Solubility

The isothermal saturation method is a robust and widely adopted technique for determining the equilibrium solubility of a compound at a specific temperature. The protocol involves preparing a saturated solution, ensuring equilibrium is reached, and then analyzing the concentration of the dissolved solute.

Detailed Experimental Protocol: Isothermal Saturation

Rationale: This method ensures that the solution is truly at equilibrium, providing a thermodynamically accurate solubility value. The use of HPLC for quantification offers high specificity and sensitivity.[8]

Materials & Equipment:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 298.15 K). Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.[9]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for several hours (e.g., 4-6 hours) to allow the excess solid to settle. This step is critical to avoid sampling undissolved particles.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. Filtration removes any suspended microcrystals.

-

Dilution: Accurately weigh the filtered sample. Dilute the sample gravimetrically with a suitable mobile phase to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Analytical Method: HPLC Quantification

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, is well-suited for this technique. A photodiode array detector is used for quantification at a wavelength of maximum absorbance.[10]

-

Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 60:40 acetonitrile:water). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning a standard solution (typically around 230 nm or 290-300 nm for phenolic acids).

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to correlate peak area with concentration.

Experimental Workflow Diagram

Caption: Workflow for isothermal solubility determination.

Expected Solubility Profile

In the absence of direct published data, a qualitative solubility profile can be predicted based on the compound's structure and data from analogous compounds like benzoic acid and 2-hydroxybenzoic acid (salicylic acid).[9][11][12] The ethyl group slightly increases lipophilicity compared to salicylic acid, while the intramolecular hydrogen bond between the hydroxyl and carboxyl groups may also influence crystal lattice energy and solvent interactions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, 2-Propanol | High | Strong hydrogen bonding interactions with both the -COOH and -OH groups of the solute.[11] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions. Acetone and ethyl acetate can also accept hydrogen bonds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Weak hydrogen bond accepting capability and moderate polarity. |

| Aromatic | Toluene, Benzene | Low | Primarily van der Waals interactions; mismatched polarity. Solubility is expected to be higher than in aliphatic hydrocarbons.[11] |

| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | Very Low | Significant mismatch in polarity. Only weak van der Waals forces can be formed, which are insufficient to overcome the solute's crystal lattice energy.[12] |

Influence of Temperature and Thermodynamic Modeling

The solubility of most solids, including organic acids, increases with temperature.[5] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔHsol).[9][13]

Once experimental data is collected at various temperatures, thermodynamic properties such as the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of dissolution can be calculated. These parameters provide deeper insight into the dissolution process, indicating whether it is spontaneous, endothermic, or entropy-driven.

Conclusion for the Researcher

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, the principles of intermolecular forces and data from analogous compounds allow for a reliable predictive assessment. The detailed isothermal saturation protocol and HPLC analytical method presented herein constitute a self-validating system for researchers to generate high-quality, accurate solubility data. Such data is invaluable for optimizing reaction conditions, developing robust crystallization processes, and advancing formulation strategies in pharmaceutical and chemical development.

References

- [No Source Available]

- Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Universidad de Zaragoza.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- This compound | C9H10O3. PubChem.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds. Unknown Source.

- [No Source Available]

- Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents. Elsevier.

- [No Source Available]

- This compound Formula. ECHEMI.

- This compound | 4295-51-6. ChemicalBook.

- [No Source Available]

- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- [No Source Available]

- This compound. Labsolu.

- Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate

- Analytical Methods. RSC Publishing.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.

- [No Source Available]

- Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.

- [No Source Available]

- Method of Test for Preservatives in Foods. Ministry of Health and Welfare, Taiwan.

Sources

- 1. This compound | 4295-51-6 [chemicalbook.com]

- 2. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fda.gov.tw [fda.gov.tw]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. zaguan.unizar.es [zaguan.unizar.es]

Foreword: Charting the Unexplored Potential of a Salicylic Acid Analog

An In-depth Technical Guide to the Biological Activity of 3-Ethyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is perpetually in search of novel chemical entities with therapeutic promise. Within the vast family of phenolic compounds, hydroxybenzoic acids, and specifically the derivatives of salicylic acid, have a storied history as foundational molecules for anti-inflammatory, analgesic, and antipyretic therapies. This guide delves into a lesser-explored member of this family: This compound . While direct empirical data on its biological activity is sparse, its structural relationship to well-characterized pharmacophores provides a strong rationale for its investigation.

This document serves not as a retrospective summary of established facts, but as a forward-looking roadmap for the scientific exploration of this compound. As Senior Application Scientists, our role is to bridge the gap between theoretical potential and experimental validation. Herein, we will dissect the molecule's chemical architecture, extrapolate potential biological activities from its structural cousins, and provide robust, detailed experimental protocols to empower researchers to unlock its therapeutic possibilities. We will proceed with a spirit of inquiry, grounding our hypotheses in established biochemical principles and providing a self-validating framework for investigation.

Part 1: The Molecular Profile of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock upon which all biological investigation is built. This compound, also known as 3-ethylsalicylic acid, is a derivative of salicylic acid with an ethyl group at the C3 position of the benzene ring.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

Synonyms: 3-ethylsalicylic acid[1], 2-Hydroxy-3-ethylbenzoic acid[2]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

-

CAS Number: 4295-51-6[3]

The key structural features that are predicted to govern its biological activity are:

-

The Carboxylic Acid Group (-COOH): This is a critical feature for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), enabling interaction with the active site of cyclooxygenase (COX) enzymes.

-

The Hydroxyl Group (-OH) at C2: This ortho-hydroxyl group is characteristic of salicylates and contributes to their unique pharmacological profile, including their chelating and antioxidant properties.

-

The Ethyl Group (-CH₂CH₃) at C3: This alkyl substitution is the primary point of differentiation from salicylic acid. It is hypothesized that this group may influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and altering its binding affinity for target proteins.

Synthesis Overview:

While various synthetic routes for hydroxybenzoic acids exist, a common approach involves the carboxylation of the corresponding phenol or the hydroxylation of the corresponding benzoic acid. The synthesis of 2, 3, and 4-hydroxybenzoic acids has been discussed in the literature, providing foundational methods that can be adapted for this compound.[4] For instance, a plausible route could involve the Kolbe-Schmitt reaction with 2-ethylphenol.

Part 2: Extrapolating Biological Potential from Structurally Related Compounds

The known biological activities of structurally analogous compounds provide a logical framework for hypothesizing the potential therapeutic applications of this compound.

The Salicylate Lineage: A Legacy of Anti-inflammatory Action

Salicylic acid and its derivatives, most notably aspirin, are cornerstones of anti-inflammatory therapy. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is highly probable that this compound retains this fundamental activity. The ethyl group may modulate the potency and selectivity of COX inhibition.

Hydroxybenzoic Acids: A Broader Spectrum of Bioactivity

Beyond the salicylates, the broader family of hydroxybenzoic acids exhibits a diverse range of biological effects. These compounds are prevalent in plants and are recognized for their antioxidant, antimicrobial, and even anticancer properties.[5][6]

-

Antioxidant Activity: Phenolic compounds, including hydroxybenzoic acids, can act as free radical scavengers due to the electron-donating nature of the hydroxyl groups.[7] The number and position of these groups influence the antioxidant capacity.[8]

-

Antimicrobial Properties: Various hydroxybenzoic acids and their esters have demonstrated activity against a range of bacteria and fungi.[9][10] This is often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

-

Anticancer Potential: Certain hydroxybenzoic acid derivatives have shown promise as anticancer agents. For instance, 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a protein involved in metabolic pathways that can be dysregulated in cancer.[11] Furthermore, there is an intriguing, albeit indirect, link for this compound itself: it is used as a research chemical in the preparation of 5-sulfamoyl-2-hydroxybenzamide derivatives which act as CD73 inhibitors.[3] CD73 is an ecto-enzyme that plays a crucial role in tumor immune evasion, making its inhibition a promising strategy in immuno-oncology.

Part 3: Hypothesized Biological Activities of this compound

Based on the preceding analysis, we can formulate several testable hypotheses regarding the biological activities of this compound:

-

Anti-inflammatory Activity: It is likely to inhibit COX enzymes, with the ethyl group potentially influencing its potency and isoform selectivity (COX-1 vs. COX-2).

-

Antioxidant Activity: The presence of the phenolic hydroxyl group suggests it will possess free radical scavenging capabilities.

-

Antimicrobial Activity: It may exhibit growth-inhibitory effects against various bacterial and fungal strains.

-

Anticancer Activity: Its potential as a scaffold for CD73 inhibitors warrants direct investigation of its ability to inhibit this enzyme and its cytotoxic effects on cancer cell lines.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on these hypotheses.

Caption: Hypothesized signaling pathways for this compound.

Part 4: Proposed Experimental Workflows for Activity Screening

To empirically validate the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Workflow 1: Assessment of Anti-inflammatory Activity

This workflow aims to determine the inhibitory effect of this compound on COX enzymes.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Detailed Protocol: COX (Ovine) Inhibitor Screening Assay (Fluorometric)

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Positive controls: Ibuprofen (for COX-1) and Celecoxib (for COX-2).

-

Negative control: DMSO vehicle.

-

-

Assay Procedure:

-

To a 96-well plate, add 10 µL of the test compound dilutions or controls.

-

Add 10 µL of heme and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 50 µL of a fluorometric probe (e.g., ADHP).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Read the fluorescence at an appropriate excitation/emission wavelength (e.g., 530/590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Workflow 2: Evaluation of Anticancer Activity

This workflow focuses on the hypothesized CD73 inhibitory and cytotoxic effects of the compound.

Caption: Experimental workflow for assessing anticancer activity.

Detailed Protocol: CD73 Inhibition Assay (Malachite Green)

-

Principle: This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

-

Reagents:

-

Recombinant human CD73 enzyme.

-

AMP (substrate).

-

Malachite Green reagent.

-

Test compound and positive control (e.g., APCP).

-

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the CD73 enzyme and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding AMP.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Read the absorbance at ~620 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate released in each well.

-

Determine the percentage of CD73 inhibition and calculate the IC₅₀ value.

-

Quantitative Data Summary

As empirical data for this compound is not yet available, the following table presents hypothetical data that would be generated from the proposed experiments, alongside known data for related compounds for comparative purposes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | CD73 IC₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |

| Aspirin | ~166 | ~245 | >100 | >100 |

| Ibuprofen | ~13 | ~345 | >100 | >100 |

| This compound | To be determined | To be determined | To be determined | To be determined |

Part 5: Data Interpretation and Future Directions

The results from these initial screens will provide a foundational understanding of the biological activity of this compound.

-

Favorable Anti-inflammatory Profile: A potent and selective inhibition of COX-2 over COX-1 would suggest a reduced risk of gastrointestinal side effects, a significant advantage in the development of new NSAIDs.

-

Promising Anticancer Activity: Potent inhibition of CD73, especially when coupled with cytotoxicity in cancer cell lines, would strongly support further investigation as an immuno-oncology agent. Structure-activity relationship (SAR) studies could then be initiated to optimize the potency and selectivity of the compound.

-

Next Steps: Should the in vitro data be promising, subsequent research should focus on:

-

In silico modeling: Molecular docking studies to visualize the binding of this compound to its targets.

-

ADME/Tox profiling: In vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

-

In vivo studies: Evaluation of its efficacy and safety in relevant animal models of inflammation or cancer.

-

Conclusion

While this compound remains a relatively uncharacterized molecule, its chemical structure, rooted in the well-established pharmacology of salicylates and hydroxybenzoic acids, presents a compelling case for its investigation. The ethyl substitution offers a novel modification that could enhance its therapeutic properties. The potential link to CD73 inhibition, a cutting-edge target in cancer therapy, adds another layer of excitement to its exploration. The experimental workflows detailed in this guide provide a clear and robust path for researchers to systematically evaluate its biological activities and determine its potential as a new therapeutic agent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Stalikas, C. D. (2007). The chemistry of the 2, 3-dihydroxybenzoic acid and its ethyl ester derivative. Archives of Biochemistry and Biophysics, 321(1), 263-270. (Note: This is a representative citation for dihydroxybenzoic acids as a direct link for this compound is unavailable).

- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

-

Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1). Retrieved from [Link]

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

Heleno, S. A., Martins, A., Queiroz, M. J. R., & Ferreira, I. C. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(7), 12951-12989. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

- Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3-HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128769. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]

-

Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]

-

YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

Sources

- 1. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 4295-51-6 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 6. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

- 7. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Ethylsalicylic Acid

Preamble: Charting Unexplored Territory

In the vast landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the mechanism of action for foundational molecules like acetylsalicylic acid is well-established. However, the pharmacological activities of many of its derivatives, such as 3-ethylsalicylic acid, remain largely uncharacterized in publicly accessible literature. This guide, therefore, ventures into a deductive exploration of its mechanism of action. By synthesizing established principles from its parent compound, salicylic acid, and related analogues, we will construct a robust, testable hypothesis for its biological activity. This document is structured not as a definitive statement, but as a technical roadmap for researchers, scientists, and drug development professionals to investigate and validate the therapeutic potential of this molecule. We will proceed by postulating the most probable molecular pathways and providing the detailed experimental frameworks required to rigorously test these hypotheses.

Part 1: The Dual-Pronged Hypothesis: A Synthesis of COX-Dependent and Independent Pathways

The anti-inflammatory, analgesic, and antipyretic effects of salicylates are predominantly attributed to a dual mechanism: the direct inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][[“]] It is highly probable that 3-ethylsalicylic acid leverages both of these canonical pathways. The addition of an ethyl group at the 3-position on the phenyl ring is anticipated to modify its potency, selectivity, and pharmacokinetic profile compared to its parent compound, salicylic acid.

Postulated COX-Dependent Mechanism: Inhibition of Prostaglandin Synthesis

The primary and most well-understood mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs) from arachidonic acid.[3] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed isoform responsible for baseline physiological functions, including protecting the gastrointestinal lining and regulating platelet aggregation.[3]

-

COX-2: An inducible isoform that is upregulated at sites of inflammation and is largely responsible for the production of pro-inflammatory prostaglandins.[3]

Aspirin, the acetylated form of salicylic acid, irreversibly inactivates both COX-1 and COX-2 by acetylating a serine residue (Ser-530) within the enzyme's active site, thereby blocking the entry of arachidonic acid.[4][5] While salicylic acid itself is a much weaker, reversible inhibitor of COX activity, its derivatives have been synthesized to enhance this inhibitory potential.[6][7]

We hypothesize that 3-ethylsalicylic acid acts as a competitive inhibitor of both COX-1 and COX-2. The carboxylate and hydroxyl groups of the salicylate core are essential for binding within the COX active site, forming key hydrogen bonds with residues like Arg-120 and Tyr-355.[4] The 3-ethyl substituent likely occupies a hydrophobic pocket within the enzyme's channel. The increased steric bulk of the ethyl group, compared to the hydrogen in salicylic acid or the methyl group in 3-methylsalicylic acid, may confer a degree of selectivity towards the slightly larger active site of the COX-2 isoform.[8]

Caption: Proposed inhibition of COX enzymes by 3-ethylsalicylic acid.

Postulated COX-Independent Mechanism: Suppression of the NF-κB Signaling Pathway

A growing body of evidence reveals that the anti-inflammatory effects of salicylates are not solely dependent on COX inhibition. Salicylic acid and aspirin have been shown to potently inhibit the NF-κB signaling pathway.[9][10] NF-κB is a master transcription factor that orchestrates inflammatory responses by controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[11][12]

In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκBα.[13] Upon stimulation by pro-inflammatory signals (like lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate gene transcription.[15][16]

Salicylates are thought to inhibit this pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[9][17] We postulate that 3-ethylsalicylic acid shares this crucial COX-independent mechanism, contributing significantly to its overall anti-inflammatory profile.

Caption: Proposed inhibition of the NF-κB pathway by 3-ethylsalicylic acid.

Part 2: A Framework for Experimental Validation

The hypotheses presented require rigorous experimental validation. The following protocols provide a comprehensive workflow for elucidating the precise mechanism of action of 3-ethylsalicylic acid.

Quantitative Data Context: COX Inhibition by Reference Compounds

To establish a baseline for interpreting experimental results, the following table summarizes the 50% inhibitory concentrations (IC₅₀) for well-characterized NSAIDs against COX-1 and COX-2. The data for 3-ethylsalicylic acid would be generated using the protocol outlined in Section 2.2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Aspirin | 3.57 | 29.3 | 0.12 |

| Celecoxib | 82 | 6.8 | 12.06 |

| Rofecoxib | >100 | 25 | >4 |

| 3-Ethylsalicylic Acid | To be determined | To be determined | To be determined |

| Data for reference compounds sourced from[18]. |

Experimental Protocols

The following diagram outlines the logical flow of experiments designed to test the dual-pronged hypothesis.

Caption: Experimental workflow for validating the proposed mechanisms of action.

Protocol 2.2.1: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

-

Objective: To determine the IC₅₀ values of 3-ethylsalicylic acid for COX-1 and COX-2 enzymes.

-

Principle: This is a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The peroxidase activity is coupled to the oxidation of a chromogenic substrate, and the inhibition of this reaction is proportional to the inhibition of the COX enzyme.[18][19]

-

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of 3-ethylsalicylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Prepare solutions of arachidonic acid (substrate) and a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

Vehicle (DMSO) or varying concentrations of 3-ethylsalicylic acid (or a known inhibitor like celecoxib as a positive control).

-

-

Incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe.

-

Read the absorbance (e.g., at 590 nm) every minute for 5 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

-

Plot the percentage of inhibition versus the log concentration of 3-ethylsalicylic acid.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

-

Protocol 2.2.2: Western Blot for IκBα Degradation

-

Objective: To assess if 3-ethylsalicylic acid inhibits the degradation of IκBα in stimulated inflammatory cells.

-

Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. A reduction in IκBα degradation will result in higher levels of the protein being detected in treated cells compared to untreated stimulated cells.[20][21]

-

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or HeLa cells) to ~80% confluency.

-

Pre-treat cells with varying concentrations of 3-ethylsalicylic acid for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a short time course (e.g., 0, 15, 30, 60 minutes). A vehicle-treated, unstimulated group serves as a negative control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Re-probe the blot for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the IκBα band intensity to the loading control. Compare the levels of IκBα in stimulated cells with and without 3-ethylsalicylic acid treatment.

-

-

Protocol 2.2.3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Objective: To directly measure the effect of 3-ethylsalicylic acid on the DNA-binding activity of NF-κB.

-

Principle: EMSA detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear extracts. If NF-κB is active and binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position.[22][23]

-

Methodology:

-

Nuclear Extract Preparation:

-

Treat cells as described in Protocol 2.2.2.

-

Following treatment, harvest the cells and prepare nuclear extracts using a commercial kit or a standard biochemical fractionation protocol.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or a fluorophore.

-

-

Binding Reaction:

-

In a microfuge tube, combine:

-

Binding buffer (containing poly(dI-dC) to block non-specific binding).

-

Equal amounts of nuclear extract (e.g., 5-10 µg).

-

Labeled NF-κB probe.

-

-

Incubate at room temperature for 20-30 minutes.

-

For competition controls, add a 100-fold excess of unlabeled "cold" probe to one reaction. For supershift analysis, add an antibody specific to the p65 subunit of NF-κB to another reaction.

-

-

Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE).

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate detection system (for non-radioactive probes).

-

-

Data Analysis:

-

Compare the intensity of the shifted NF-κB-DNA complex band in stimulated cells with and without 3-ethylsalicylic acid treatment. A decrease in the shifted band intensity in the presence of the compound indicates inhibition of NF-κB DNA binding.[24]

-

-

Conclusion

While direct experimental evidence for the mechanism of action of 3-ethylsalicylic acid is currently lacking, a strong hypothesis can be formulated based on the well-established pharmacology of its parent molecule, salicylic acid. We propose a dual mechanism involving both COX-dependent inhibition of prostaglandin synthesis and COX-independent suppression of the pro-inflammatory NF-κB signaling pathway. The presence of the 3-ethyl group is predicted to modulate the potency and selectivity of these interactions. The comprehensive experimental framework provided in this guide offers a clear and robust pathway for researchers to systematically test these hypotheses, quantify the molecule's activity, and ultimately elucidate its therapeutic potential as a novel anti-inflammatory agent.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

-

Mecha, M., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 7, 447. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. [Link]

-

LI-COR Biosciences. (2017). Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. protocols.io. [Link]

-

Agnieszka, B., et al. (2013). Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα. Methods in Molecular Biology, 972, 149-160. [Link]

-

LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]

-

Kalgutkar, A. S., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1427-1443. [Link]

-